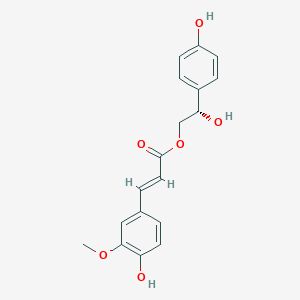
Decursidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decursidate is a natural product derived from the plant Peucedanum, which belongs to the Apiaceae family . It is known for its bioactive properties and has been studied for various applications in scientific research. The molecular formula of this compound is C18H18O6, and it has a molecular weight of 330.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decursidate can be synthesized through various chromatographic techniques. The isolation and purification of this compound involve the use of High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) analysis . The reaction conditions typically include the use of solvents such as Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG) for the preparation of stock solutions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Peucedanum decursivum. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound . The extracted compound is then subjected to further purification to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Decursidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity and stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as Potassium Permanganate (KMnO4) and Hydrogen Peroxide (H2O2) are used.
Reduction: Reducing agents like Sodium Borohydride (NaBH4) and Lithium Aluminum Hydride (LiAlH4) are employed.
Substitution: Substitution reactions often involve reagents like Halogens (e.g., Chlorine, Bromine) and Nucleophiles (e.g., Hydroxide ions, Ammonia).
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced bioactivity and stability .
Scientific Research Applications
Decursidate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Decursidate involves its interaction with various molecular targets and pathways. It is known to prolong thrombin time, which indicates its anticoagulant properties . The compound interacts with enzymes and receptors involved in the coagulation pathway, thereby inhibiting the formation of blood clots.
Comparison with Similar Compounds
Decursidate is unique due to its specific bioactive properties and its origin from Peucedanum decursivum. Similar compounds include:
Properties
IUPAC Name |
[(2S)-2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-23-17-10-12(2-8-15(17)20)3-9-18(22)24-11-16(21)13-4-6-14(19)7-5-13/h2-10,16,19-21H,11H2,1H3/b9-3+/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQSQZGNPFWGAE-UOWSJYKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(C2=CC=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H](C2=CC=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is decursidate and where is it found?
A1: this compound, also known as 2-[4′-hydroxyphenyl]-glycol mono trans-ferulate, is a natural compound found in the roots of the plant Peucedanum decursivum. [] This plant is used in traditional Chinese medicine.
Q2: What is the structure of this compound?
A2: The structure of this compound has been elucidated through spectral analyses and chemical methods. [] Unfortunately, the provided abstracts do not give detailed spectroscopic data. Further research in chemical databases or full-text articles is recommended for this information.
Q3: Are there other compounds similar to this compound in Allium fistulosum?
A4: Yes, the computational study on Allium fistulosum also identified four tyramine derivatives: N-trans-feruloyltyramine, N-cis-feruloyltyramine, N-trans-feruloyl-3'-methoxytyramine, and N-cis-feruloyl-3'-methoxytyramine, which are predicted to be potent SGLT2 inhibitors. [] This finding suggests that Allium fistulosum may contain multiple compounds with potential antidiabetic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

